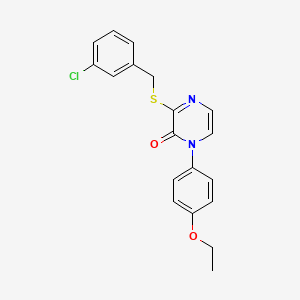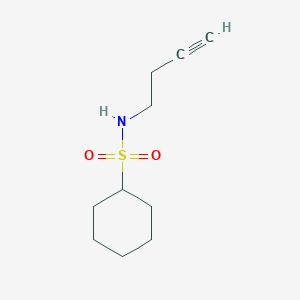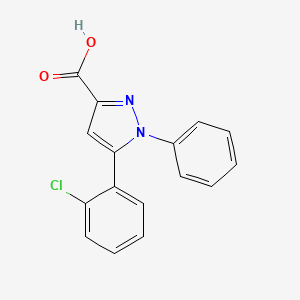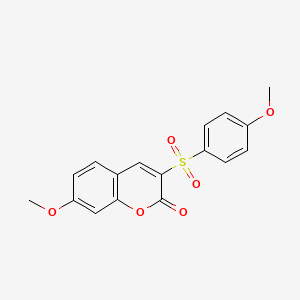
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide, also known as OPN-305, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has shown promise in the treatment of various inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Mecanismo De Acción
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. The compound binds to the extracellular domain of the Toll-like receptor 2 (TLR2) and prevents the binding of its ligand. This, in turn, inhibits the downstream signaling cascade that leads to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, this compound has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and Crohn's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide is its potent anti-inflammatory effects. The compound has been shown to be effective in various in vitro and in vivo models of inflammation. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in certain disease models.
Direcciones Futuras
There are several future directions for the study of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide. One potential direction is the development of more potent analogs of the compound with longer half-lives. Another potential direction is the evaluation of the compound in other disease models, such as multiple sclerosis and inflammatory bowel disease. Finally, the mechanism of action of this compound could be further elucidated to identify potential targets for the development of new anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide involves the reaction of 3-phenyl-6-oxopyridazine-1(6H)-carboxylic acid with isonicotinoyl chloride in the presence of triethylamine. The resulting product is then treated with 2-(2-aminoethyl)ethanol to yield this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This makes it a potential candidate for the treatment of diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis.
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-7-6-16(14-4-2-1-3-5-14)21-22(17)13-12-20-18(24)15-8-10-19-11-9-15/h1-11H,12-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVVRLBBVNTFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2619542.png)
![2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2619543.png)

![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide](/img/structure/B2619546.png)


![Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2619552.png)


![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2619561.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2619562.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2619563.png)

